molecular formula C24H34N6OS2 B1226460 N'-(2,2-Dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-3,7-dithia-6,9,11-triaza-benzo[c]fluoren-8-yl)-N,N-diet hyl-ethane-1,2-diamine

N'-(2,2-Dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-3,7-dithia-6,9,11-triaza-benzo[c]fluoren-8-yl)-N,N-diet hyl-ethane-1,2-diamine

Cat. No. B1226460
M. Wt: 486.7 g/mol
InChI Key: IXJCEFRSLCTOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-19637 is an organic heterobicyclic compound, an organonitrogen heterocyclic compound and an organosulfur heterocyclic compound.

Scientific Research Applications

Neurokinin-1 Receptor Antagonist

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3, a compound with structural similarities to the chemical , has been identified as a high affinity, orally active, human neurokinin-1 (h-NK1) receptor antagonist. This compound has shown effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Organic Light-Emitting Diode Application

Homoleptic cyclometalated iridium(III) complexes with a similar structure have been studied for their phosphorescence properties. These complexes, incorporating elements like 2-(9,9-dimethyl-9H-fluoren-2-yl)pyridinato, demonstrated high quantum yields of phosphorescence and have applications in organic light-emitting diodes (OLEDs) (Tsuboyama et al., 2003).

Antioxidant Activities

Novel 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones demonstrated significant antioxidant activity, particularly in metal chelating effects. The structural elements in these compounds are related to the chemical and highlight its potential in antioxidant applications (Kol et al., 2016).

Corrosion Inhibition

Compounds with similar structures have been utilized in corrosion inhibition studies on mild steel. For instance, cadmium(II) Schiff base complexes demonstrated the ability to protect mild steel surfaces from corrosion, suggesting potential applications in materials science and corrosion engineering (Das et al., 2017).

properties

Product Name

N'-(2,2-Dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-3,7-dithia-6,9,11-triaza-benzo[c]fluoren-8-yl)-N,N-diet hyl-ethane-1,2-diamine

Molecular Formula

C24H34N6OS2

Molecular Weight

486.7 g/mol

IUPAC Name

N-(4,4-dimethyl-8-morpholin-4-yl-5,11-dithia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C24H34N6OS2/c1-5-29(6-2)8-7-25-21-20-19(26-15-27-21)18-16-13-24(3,4)32-14-17(16)22(28-23(18)33-20)30-9-11-31-12-10-30/h15H,5-14H2,1-4H3,(H,25,26,27)

InChI Key

IXJCEFRSLCTOIL-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC1=NC=NC2=C1SC3=C2C4=C(CSC(C4)(C)C)C(=N3)N5CCOCC5

Canonical SMILES

CCN(CC)CCNC1=NC=NC2=C1SC3=C2C4=C(CSC(C4)(C)C)C(=N3)N5CCOCC5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2,2-Dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-3,7-dithia-6,9,11-triaza-benzo[c]fluoren-8-yl)-N,N-diet hyl-ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N'-(2,2-Dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-3,7-dithia-6,9,11-triaza-benzo[c]fluoren-8-yl)-N,N-diet hyl-ethane-1,2-diamine
Reactant of Route 3
N'-(2,2-Dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-3,7-dithia-6,9,11-triaza-benzo[c]fluoren-8-yl)-N,N-diet hyl-ethane-1,2-diamine
Reactant of Route 4
N'-(2,2-Dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-3,7-dithia-6,9,11-triaza-benzo[c]fluoren-8-yl)-N,N-diet hyl-ethane-1,2-diamine
Reactant of Route 5
N'-(2,2-Dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-3,7-dithia-6,9,11-triaza-benzo[c]fluoren-8-yl)-N,N-diet hyl-ethane-1,2-diamine
Reactant of Route 6
N'-(2,2-Dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-3,7-dithia-6,9,11-triaza-benzo[c]fluoren-8-yl)-N,N-diet hyl-ethane-1,2-diamine

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